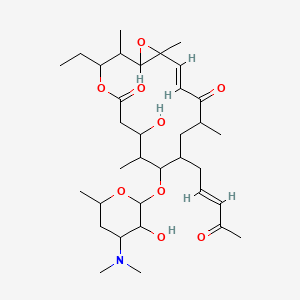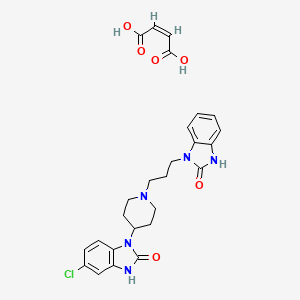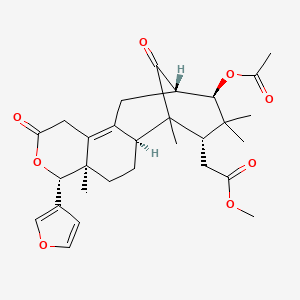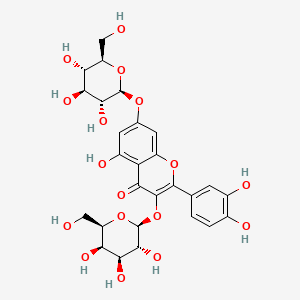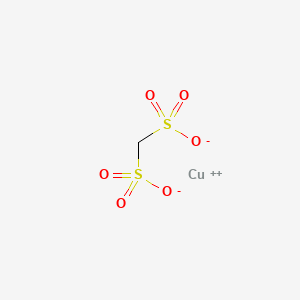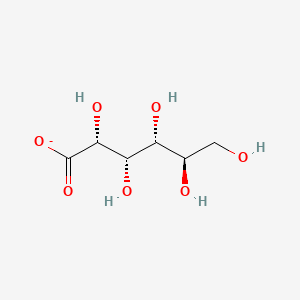
D-gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Gluconate, also known as D-gluconic acid, is an organic compound with the molecular formula C6H12O7. It is the oxidized form of D-glucose, where the aldehyde group has been converted to a carboxylic acid group. This compound is a naturally occurring substance found in fruits, honey, and wine. It is widely used in various industries due to its chelating properties and ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Gluconate can be synthesized through the aerobic oxidation of D-glucose in the presence of the enzyme glucose oxidase. This reaction produces D-gluconolactone, which spontaneously hydrolyzes to form D-gluconic acid in water . The reaction can be represented as follows:
C6H12O6 + O2 → C6H10O6 + H2O2
C6H10O6 + H2O → C6H12O7
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid under controlled conditions. The process is efficient and environmentally friendly, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce 2-keto-D-gluconate and 5-keto-D-gluconate.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, and enzymatic catalysts.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Metal salts such as calcium chloride, sodium hydroxide.
Major Products:
Oxidation: 2-keto-D-gluconate, 5-keto-D-gluconate.
Substitution: Metal gluconates such as calcium gluconate, sodium gluconate.
Aplicaciones Científicas De Investigación
D-Gluconate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
D-Gluconate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes between the carboxyl and hydroxyl groups of this compound and metal ions. In biological systems, this compound can influence enzyme activity and metabolic pathways by altering the availability of metal cofactors .
Comparación Con Compuestos Similares
D-Glucuronic Acid: Another oxidized form of glucose, used in the synthesis of glycosaminoglycans and detoxification processes.
D-Gluconolactone: A precursor to D-gluconate, used in food and cosmetic industries.
Calcium D-Glucarate: Known for its detoxifying properties and used in dietary supplements.
This compound’s versatility and unique properties make it an essential compound in various fields, from industrial applications to scientific research.
Propiedades
Número CAS |
608-59-3 |
|---|---|
Fórmula molecular |
C6H11O7- |
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1 |
Clave InChI |
RGHNJXZEOKUKBD-SQOUGZDYSA-M |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Color/Form |
Powder or granular |
Descripción física |
Solid; [HSDB] White granular solid; [MSDSonline] |
Sinónimos |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




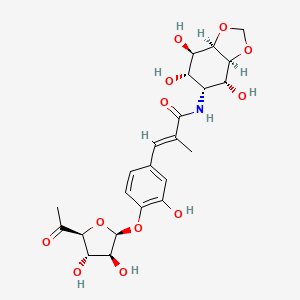
![5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1237787.png)
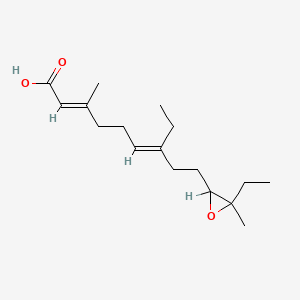

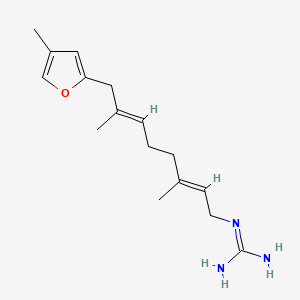
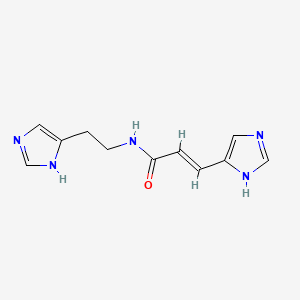
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1237796.png)
